2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione
Overview
Description
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione is a complex organic compound that features a thiazole ring and an isoindole dione structure. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the isoindole dione structure is a bicyclic compound with two carbonyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isoindole dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The nitro group can also participate in redox reactions, generating reactive intermediates that can further influence biological pathways.
Comparison with Similar Compounds
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
The uniqueness of this compound lies in its combination of a thiazole ring with an isoindole dione structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c1-10-15(11-6-3-2-4-7-11)19-18(26-10)20-16(22)12-8-5-9-13(21(24)25)14(12)17(20)23/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKVGCVDBLTQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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